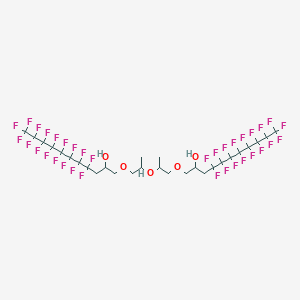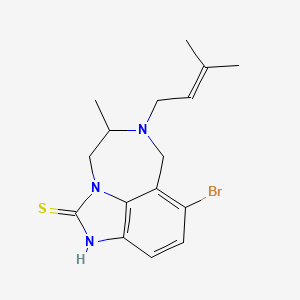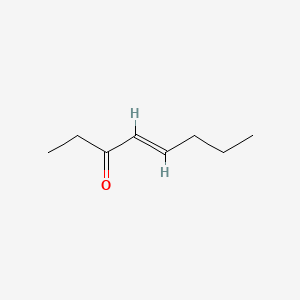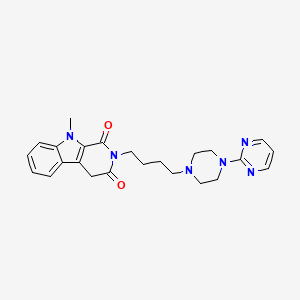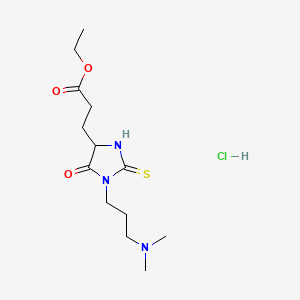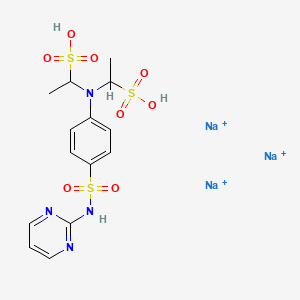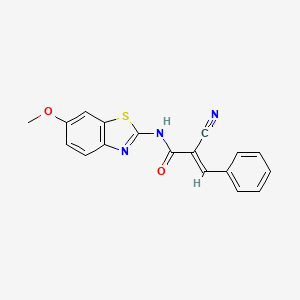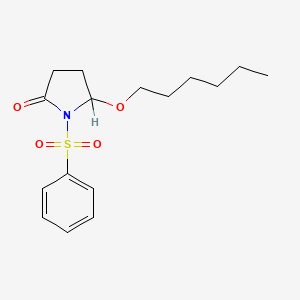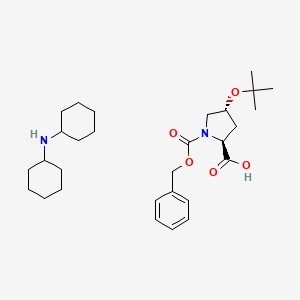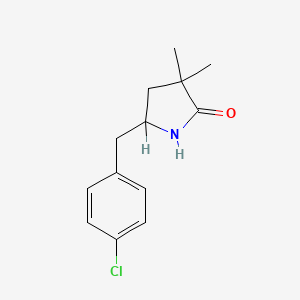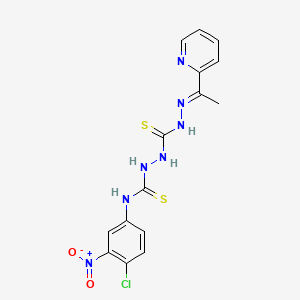
dicalcium;magnesium;trioxido(trioxidosilyloxy)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicalcium;magnesium;trioxido(trioxidosilyloxy)silane is a complex compound that has garnered interest in various scientific fields due to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dicalcium;magnesium;trioxido(trioxidosilyloxy)silane typically involves the sol-gel process. This method is favored for its ability to produce high-purity materials with controlled porosity and surface area. The sol-gel process involves the hydrolysis and polycondensation of metal alkoxides, followed by heat treatment to form the final product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale sol-gel processes. Techniques such as dip-coating, spin-coating, and spraying are commonly used to apply the sol-gel coatings onto substrates. These methods ensure uniform coverage and high-quality coatings .
Chemical Reactions Analysis
Types of Reactions: Dicalcium;magnesium;trioxido(trioxidosilyloxy)silane undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. These reactions are essential for modifying the compound’s properties and tailoring it for specific applications .
Common Reagents and Conditions: Common reagents used in reactions with this compound include hydroxyl-terminated substrates, silicon, and glass. Reaction conditions often involve controlled temperatures and the presence of catalysts to facilitate the desired transformations .
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with hydroxyl-terminated substrates can result in the formation of self-assembled monolayers with tailored surface properties .
Scientific Research Applications
Dicalcium;magnesium;trioxido(trioxidosilyloxy)silane has a wide range of scientific research applications. In chemistry, it is used to develop advanced materials with specific functionalities, such as corrosion-resistant coatings and thermoelectric devices . In biology and medicine, the compound’s biocompatibility makes it suitable for use in biomedical implants and drug delivery systems . Additionally, its unique properties are leveraged in industrial applications, including the production of high-performance ceramics and composites .
Mechanism of Action
The mechanism of action of dicalcium;magnesium;trioxido(trioxidosilyloxy)silane involves its interaction with molecular targets and pathways within the material or biological system. For instance, in corrosion-resistant coatings, the compound forms stable chemical bonds with the metallic surface, preventing direct contact with the environment and thereby reducing corrosion . In biomedical applications, its biocompatibility and ability to form stable interfaces with biological tissues are crucial for its effectiveness .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to dicalcium;magnesium;trioxido(trioxidosilyloxy)silane include dicalcium silicide and dicalcium germanide. These compounds share some chemical properties but differ in their specific applications and performance characteristics .
Uniqueness: this compound is unique due to its combination of calcium, magnesium, and silane components, which impart distinct properties such as enhanced corrosion resistance and biocompatibility. This makes it particularly valuable in applications where these properties are critical .
Properties
CAS No. |
13573-15-4 |
|---|---|
Molecular Formula |
Ca2MgO7Si2 |
Molecular Weight |
272.63 g/mol |
IUPAC Name |
dicalcium;magnesium;trioxido(trioxidosilyloxy)silane |
InChI |
InChI=1S/2Ca.Mg.O7Si2/c;;;1-8(2,3)7-9(4,5)6/q3*+2;-6 |
InChI Key |
LMFJSZLUHBLNTC-UHFFFAOYSA-N |
Canonical SMILES |
[O-][Si]([O-])([O-])O[Si]([O-])([O-])[O-].[Mg+2].[Ca+2].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


